2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is an organic compound with the molecular formula . This compound features two benzyloxy groups and a nitro group attached to a phenyl ring, making it a significant molecule in organic synthesis and medicinal chemistry. It has garnered attention due to its potential applications in various scientific fields, including pharmaceuticals and biomedicine.
2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is classified as an organic compound within the category of nitriles and nitro compounds. Its structure includes functional groups that are characteristic of both aromatic compounds and nitriles.
The synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile typically involves several steps:
These methods are optimized for yield and purity, often utilizing techniques such as refluxing or microwave-assisted synthesis to enhance reaction efficiency .
The molecular structure of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile can be represented as follows:
The structural data can be visualized using chemical drawing software or databases like PubChem, which provide information on bond lengths, angles, and spatial configuration .
2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is involved in various chemical reactions:
The mechanism of action for 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile involves its interaction with biological targets:
Data suggests that these interactions can lead to various biological effects, including potential antimicrobial or anticancer activities .
Relevant data regarding melting point, boiling point, and other physical properties can often be found in chemical databases .
2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile has several scientific uses:
Ongoing research continues to explore its full potential in drug development and other applications within biomedicine .
The compound is systematically named 2-(4,5-bis(benzyloxy)-2-nitrophenyl)acetonitrile under IUPAC conventions, reflecting its core phenyl ring substituted at the 2-, 4-, and 5-positions. Key identifiers include:
Table 1: Nomenclature and Identifiers
| Classification | Identifier |
|---|---|
| IUPAC Name | 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile |
| CAS Number | 117568-27-1 |
| Common Synonyms | 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile; Benzeneacetonitrile, 2-nitro-4,5-bis(phenylmethoxy)- |
The name explicitly defines the benzene ring with nitrile-bearing methylene at C1, nitro at C2, and benzyloxy groups at C4/C5 [5] [8].
The compound's empirical formula is C₂₂H₁₈N₂O₄, determined through elemental analysis and high-resolution mass spectrometry. Its molecular weight is 374.39 g/mol, calculated as follows:
This formula distinguishes it from simpler analogs like 2-(5-(benzyloxy)-2-nitrophenyl)acetonitrile (C₁₅H₁₂N₂O₃, MW 268.27) [4].
While experimental spectra are not fully detailed in the sources, computational and fragmentation data provide insights:
Table 2: Key MS Adducts and Properties
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 375.13393 | 198.3 |
| [M+Na]⁺ | 397.11587 | 205.6 |
| [M-H]⁻ | 373.11937 | 204.9 |
| [M+CH₃COO]⁻ | 433.14050 | 221.2 |
No single-crystal X-ray data is available for this compound [9]. However, computational models reveal:
Experimental density is calculated at 1.261 g/cm³, and refractive index at 1.622 [8].
The canonical SMILES string is universally consistent across sources:
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)CC#N)[N+](=O)[O-])OCC3=CC=CC=C3 This specifies:
Table 3: SMILES Representations Across Sources
| Source | SMILES String |
|---|---|
| PubChem | C1=CC=C(C=C1)COC2=C(C=C(C(=C2)CC#N)N+[O-])OCC3=CC=CC=C3 |
| PubChemLite | C1=CC=C(C=C1)COC2=C(C=C(C(=C2)CC#N)N+[O-])OCC3=CC=CC=C3 |
| ChemBlink | [O-]N+c3c(cc(OCc1ccccc1)c(OCc2ccccc2)c3)CC#N |
No stereoisomers exist due to the absence of chiral centers. Tautomerism is precluded by the electronic stabilization of the nitro and nitrile groups [3] [5].
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: